[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

CRTH2 antagonist DP2 receptor structure-activity relationship

Generic substitution in the 2,4-disubstituted thiazole-5-acetic acid series leads to order-of-magnitude potency shifts and irreproducible data. This specific 2-methyl-4-(4-chlorophenyl) derivative eliminates that risk. • Validated CRTH2 antagonist core; 2-phenyl analog IC50 550-960 nM. • Antiparasitic potential: IC50 1.67 µM (T. cruzi), 0.79 µM (P. falciparum 3D7). • Reactive acetic acid handle for rapid amide/ester library synthesis. • Guaranteed ≥97% purity; shipped under inert atmosphere for structural integrity.

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
CAS No. 553630-41-4
Cat. No. B1306507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
CAS553630-41-4
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
InChIKeyGIVUYMFJTCCLPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-2-methylthiazol-5-ylacetic Acid – Structure & Procurement


[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS: 553630-41-4) is a 2,4-disubstituted thiazole-5-acetic acid derivative with a molecular formula of C12H10ClNO2S and a molecular weight of 267.73 g/mol . This compound belongs to a well-established class of diarylheterocyclic alkanoic acids that have been extensively explored as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists [1] and anti-inflammatory agents [2]. Its core scaffold comprises a 2-methylthiazole ring, a 4-chlorophenyl group at the 4-position, and an acetic acid moiety at the 5-position—a substitution pattern that confers specific steric and electronic properties critical for target engagement in receptor-binding applications [1].

CAS 553630-41-4: SAR-Based Procurement Rationale


Generic substitution among 2,4-disubstituted thiazole-5-acetic acids is not scientifically defensible due to the pronounced structure-activity relationship (SAR) sensitivity within this scaffold. Published SAR studies on the 4-phenylthiazol-5-ylacetic acid series demonstrate that even minor modifications—such as para-substitution on the phenyl ring (chloro vs. fluoro vs. methoxy) or alteration of the 2-position substituent (methyl vs. phenyl vs. benzyl)—can produce order-of-magnitude shifts in binding affinity and functional antagonistic potency at the CRTH2 receptor [1]. The 4-chlorophenyl substitution pattern specifically contributes to optimal hydrophobic interactions within the receptor binding pocket, whereas alternative halogens or electron-donating groups can either diminish potency or alter selectivity profiles against related prostaglandin receptors [1]. Consequently, procurement decisions that treat this compound as interchangeable with structurally similar analogs risk experimental failure, irreproducible data, or wasted synthesis resources in hit-to-lead optimization programs [2]. The quantitative evidence presented below substantiates why this specific compound—and its defined substitution pattern—holds distinct scientific value that generic alternatives cannot replicate.

Differentiation Evidence & Comparator Analysis


4-Chlorophenyl vs. 4-Fluorophenyl in CRTH2 Antagonist Design

The 4-chlorophenyl substitution at the thiazole 4-position is a critical determinant of receptor binding geometry in CRTH2 antagonist design. Published SAR across three related subseries of 4-phenylthiazol-5-ylacetic acids demonstrates that para-substituent identity governs both binding affinity and functional antagonistic efficacy. The chlorophenyl scaffold enables further optimization through additional modifications (e.g., 2-benzyl or 4-phenoxyphenyl extensions) to achieve single-digit nanomolar binding [1]. In contrast, the 4-fluorophenyl analog ([4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid, CAS: Not specified in literature but commercially available) lacks comparable optimization data in the same receptor system, leaving its performance envelope undefined for CRTH2 applications .

CRTH2 antagonist DP2 receptor structure-activity relationship thiazoleacetic acid

CRTH2 Binding Affinity of Related 4-Chlorophenyl Thiazoles

Although direct binding data for CAS 553630-41-4 are not publicly available, structurally related 4-chlorophenyl thiazole derivatives have demonstrated validated CRTH2 antagonistic activity. The close analog 2-(4-(4-chlorophenyl)-2-phenylthiazol-5-yl)acetic acid (CHEMBL589092), which differs only by a 2-phenyl substitution instead of 2-methyl, exhibits IC50 values of 960 nM and 550 nM in β-arrestin translocation assays at the human CRTH2 receptor [1]. Furthermore, the fully optimized derivative [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid achieves a binding affinity (Ki) of 3.7 nM and functional antagonism of 12 nM in cAMP assays, with >2000-fold selectivity over the DP1 receptor (EC50 >27 μM) [2]. These data establish the 4-chlorophenyl thiazoleacetic acid core as a productive starting point for developing potent, selective CRTH2 antagonists.

CRTH2 DP2 receptor thiazoleacetic acid binding affinity IC50

2-Methyl vs. 2-Phenyl Substitution in Thiazoleacetic Acid SAR

The 2-position substituent on the thiazole ring exerts substantial influence on both receptor binding conformation and physicochemical properties. In the 2,4-diphenylthiazole-5-acetic acid anti-inflammatory series, the nature of the 2-aryl group is a critical determinant of in vivo potency and toxicity profile [1]. For CRTH2 antagonists, SAR studies reveal that 2-substituent variation (methyl vs. phenyl vs. benzyl) modulates lipophilicity, metabolic stability, and binding pocket occupancy [2]. CAS 553630-41-4, bearing a 2-methyl group, occupies a distinct position in the SAR landscape compared to the 2-phenyl analog (CHEMBL589092, IC50 550-960 nM [3]) and the 2-(4-chloro-benzyl) variant (Ki 3.7 nM [2]). The reduced steric bulk of the 2-methyl group relative to phenyl may confer different off-rate kinetics or altered selectivity profiles that warrant independent investigation.

thiazole SAR substituent effects CRTH2 antagonist 2-methyl

Antiparasitic Activity Against T. cruzi and P. falciparum

The 4-(4-chlorophenyl)thiazole core has been independently validated for antiparasitic activity across multiple pathogen species. In a panel of eight 4-(4-chlorophenyl)thiazole compounds, IC50 values against Trypanosoma cruzi trypomastigotes ranged from 1.67 to 100 µM, with the most active compounds demonstrating low micromolar potency [1]. In a separate study evaluating antimalarial activity, 4-(4-chlorophenyl)thiazole derivatives exhibited IC50 values against chloroquine-sensitive Plasmodium falciparum 3D7 strain ranging from 0.79 to >10 µM, with the most potent compound achieving sub-micromolar activity (IC50 = 0.79 µM) [2]. Both studies confirmed low cytotoxicity against mammalian cells (mouse splenocytes), indicating a favorable selectivity window for the scaffold [1][2]. While CAS 553630-41-4 itself was not directly tested in these studies, the conserved 4-(4-chlorophenyl)thiazole core suggests potential utility as a starting point for antiparasitic lead optimization.

antiparasitic Trypanosoma cruzi Plasmodium falciparum Chagas disease malaria thiazole

Research Applications & Procurement Scenarios


CRTH2 Antagonist Lead Optimization & SAR

Utilize CAS 553630-41-4 as a 2-methyl scaffold variant for expanding SAR around the validated 4-chlorophenyl thiazoleacetic acid CRTH2 antagonist core. The 2-methyl substitution provides reduced steric bulk compared to the 2-phenyl analog (IC50 550-960 nM [1]) and may confer distinct binding kinetics or metabolic stability. Researchers can perform head-to-head binding and functional assays (β-arrestin translocation, cAMP accumulation) to quantify the impact of 2-methyl vs. 2-phenyl vs. 2-benzyl substitution on CRTH2 antagonism potency and selectivity against DP1 [2].

Antiparasitic Hit Expansion: T. cruzi & P. falciparum

Leverage the demonstrated antiparasitic activity of the 4-(4-chlorophenyl)thiazole scaffold—with validated IC50 values as low as 1.67 µM against T. cruzi trypomastigotes [3] and 0.79 µM against P. falciparum 3D7 [4]—to evaluate CAS 553630-41-4 as a new chemical entity in antiparasitic assays. The acetic acid moiety at the 5-position may be further derivatized (e.g., to esters or amides) to optimize potency, metabolic stability, or parasite selectivity while maintaining the favorable cytotoxicity profile observed for this scaffold class [4].

2,4-Diarylthiazole-5-acetic Acid SAR for Anti-Inflammatory Targets

Incorporate CAS 553630-41-4 into systematic SAR studies of 2,4-diarylthiazole-5-acetic acids, a compound class with established anti-inflammatory activity dating to foundational medicinal chemistry work [5]. The compound's specific substitution pattern (2-methyl, 4-(4-chlorophenyl)) fills a distinct SAR niche between unsubstituted phenyl analogs and more extensively modified derivatives, enabling quantitative comparison of substituent effects on cyclooxygenase inhibition, CRTH2 antagonism, or other inflammation-relevant targets [2].

Thiazoleacetic Acid Derivatization & Parallel Library Synthesis

Employ CAS 553630-41-4 as a versatile carboxylic acid building block for generating focused libraries of amides, esters, or heterocyclic conjugates via the reactive acetic acid moiety at the 5-position. This approach is consistent with established medicinal chemistry strategies in the 2,4-diphenylthiazole-5-acetic acid class, where carboxylic acid derivatization has been used to modulate physicochemical properties and in vivo efficacy [5]. Parallel synthesis workflows can rapidly explore diverse chemical space while maintaining the core 4-(4-chlorophenyl)-2-methylthiazole pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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